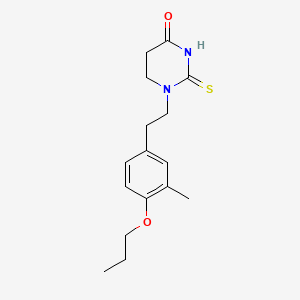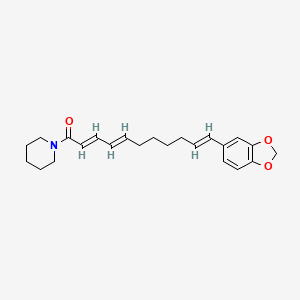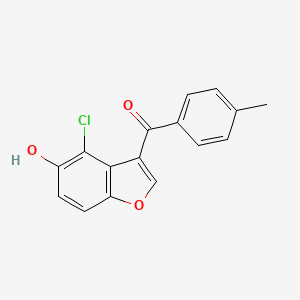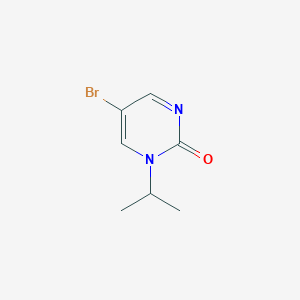
5-Bromo-1-isopropylpyrimidin-2(1H)-one
Vue d'ensemble
Description
5-Bromo-1-isopropylpyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the class of pyrimidines. Pyrimidines are important building blocks of nucleic acids, such as DNA and RNA, and are involved in many important biological processes. 5-Bromo-1-isopropylpyrimidin-2(1H)-one has been studied extensively in the past few decades and has been found to have a variety of applications in both the scientific and medical fields.
Applications De Recherche Scientifique
5-Bromo-1-isopropylpyrimidin-2(1H)-one has been used extensively in scientific research. It has been used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry. Additionally, 5-Bromo-1-isopropylpyrimidin-2(1H)-one has been used as a catalyst in the synthesis of polymers and as a building block for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-isopropylpyrimidin-2(1H)-one is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in DNA synthesis, such as topoisomerase and DNA polymerase. In addition, 5-Bromo-1-isopropylpyrimidin-2(1H)-one is believed to interact with DNA and RNA bases, resulting in the inhibition of transcription and replication.
Biochemical and Physiological Effects
5-Bromo-1-isopropylpyrimidin-2(1H)-one has been found to have a variety of biochemical and physiological effects. In laboratory studies, the compound has been found to inhibit the growth of bacteria and fungi, as well as the proliferation of cancer cells. Additionally, the compound has been found to have anti-inflammatory and analgesic effects, as well as the ability to reduce cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Bromo-1-isopropylpyrimidin-2(1H)-one in laboratory experiments has a number of advantages. The compound is relatively inexpensive and easy to obtain, and it is also stable and non-toxic. Additionally, the compound is soluble in both water and organic solvents, making it suitable for a variety of laboratory experiments. However, the compound is also sensitive to light and air, so it should be stored in a dark, dry place.
Orientations Futures
The potential applications of 5-Bromo-1-isopropylpyrimidin-2(1H)-one are still being explored. In the future, the compound may be used in the development of new drugs and treatments for a variety of diseases. Additionally, the compound may be used in the development of new materials, such as polymers and catalysts. Furthermore, the compound may be used in the synthesis of new compounds for use in scientific research. Finally, the compound may be used in the development of new methods for the synthesis of other compounds.
Propriétés
IUPAC Name |
5-bromo-1-propan-2-ylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)10-4-6(8)3-9-7(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRASCQUKARWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=NC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259408 | |
| Record name | 5-Bromo-1-(1-methylethyl)-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-isopropylpyrimidin-2(1H)-one | |
CAS RN |
889865-37-6 | |
| Record name | 5-Bromo-1-(1-methylethyl)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889865-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-(1-methylethyl)-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4'-Methyl-[1,1'-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid](/img/structure/B1661169.png)
![Benzamide, 4-[[4-(acetylamino)benzoyl]amino]-N-methyl-](/img/structure/B1661170.png)
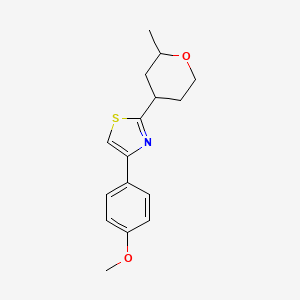
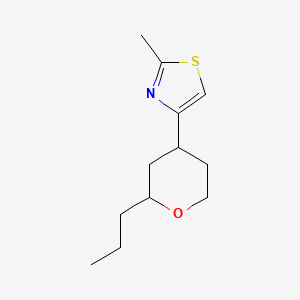

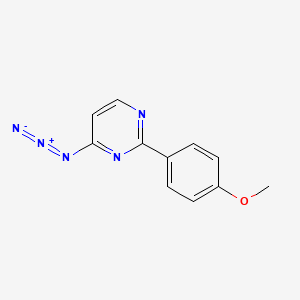


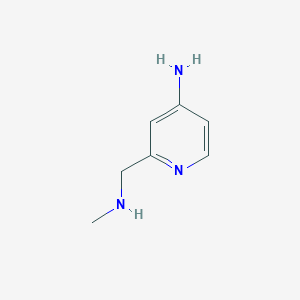

![2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B1661187.png)
